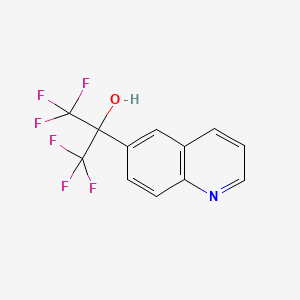

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol

Description

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol is a fluorinated alcohol derivative featuring a quinoline substituent at the 2-position of the propanol backbone. These compounds share a trifluoromethyl-rich structure, which confers high polarity, low nucleophilicity, and strong hydrogen-bonding capabilities, making them valuable in pharmaceuticals, catalysis, and analytical chemistry .

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-quinolin-6-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h1-6,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXUEBKRPIGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol typically involves the reaction of quinoline derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hexafluoroacetone as a fluorinating agent, which reacts with quinoline in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives with different degrees of fluorination.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Organic Synthesis

HFQP is primarily utilized as a solvent in organic reactions due to its polar nature and ability to form strong hydrogen bonds. Its applications include:

- Solvent for Reactions : HFQP serves as a solvent in several important organic reactions such as the Beckmann rearrangement and Mukaiyama aldol reactions. It enhances the reactivity of electrophiles and facilitates the formation of complex products through its unique solvent properties .

- Synthesis of Fluorinated Compounds : HFQP is used in synthesizing hexafluoroisopropyl benzoates and other fluorinated compounds by reacting with anthranils and N-alkoxy α-halogenoacetamides. This is particularly useful in developing pharmaceuticals and agrochemicals where fluorinated compounds exhibit enhanced biological activity .

Biochemical Applications

HFQP has been evaluated for its role in biochemical processes:

- Protein Solubilization : The compound is effective in solubilizing peptides and proteins, making it valuable for studying protein structures and functions. Its ability to disrupt β-sheet aggregates aids in the analysis of protein misfolding diseases .

- Ion Pairing in HPLC : Due to its acidity (pKa = 9.3), HFQP can be employed as an acid in volatile buffers for ion-pair high-performance liquid chromatography (HPLC), particularly for nucleic acids analysis .

Medicinal Chemistry

HFQP has implications in medicinal chemistry:

- Precursor for Anesthetics : It is a precursor and metabolite of the inhalation anesthetic sevoflurane, which is metabolized into HFQP within the body. Its low toxicity profile makes it suitable for use in medical applications .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the effectiveness of HFQP as a solvent in synthesizing hexafluoroisopropyl benzoates from anthranilic acid derivatives. The reaction yielded high purity products suitable for pharmaceutical applications, showcasing HFQP's role in enhancing reaction efficiency and product yield.

Case Study 2: Protein Misfolding Analysis

In biochemical research, HFQP was used to solubilize aggregated proteins linked to neurodegenerative diseases. The study highlighted how HFQP facilitated the refolding of proteins, allowing researchers to analyze their structural properties using NMR spectroscopy.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the fluorinated alcohol group can interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional Differences

- Solvent Properties : HFIP is widely used in chromatography and protein denaturation due to its strong hydrogen-bond-donating ability . The phenyl and methyl analogs exhibit reduced polarity, making them better suited for organic synthesis .

- Biological Activity: The quinoline substituent in the target compound may confer antimicrobial or anticancer properties, akin to other quinoline derivatives, though this remains speculative without direct data.

Key Research Findings

- HFIP in Anesthesia: HFIP is a precursor to Sevoflurane, a non-flammable inhalation anesthetic. Its industrial synthesis involves scalable halogen-exchange reactions but faces challenges like low yield and corrosive intermediates .

- Chromatography Applications : HFIP enhances LC-MS sensitivity by reducing metal adduct formation in oligonucleotide analysis .

- Protein Studies : HFIP stabilizes α-helical conformations in amyloid-β (1–42), aiding neurodegenerative disease research .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol (HFQ) is a fluorinated alcohol known for its unique physicochemical properties and potential applications in various fields including organic synthesis and pharmaceutical development. This article explores its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C₉H₆F₆N₁O

- Molecular Weight : 228.14 g/mol

- CAS Number : 920-66-1

- Boiling Point : 58 °C

- Density : 1.616 g/cm³

- Melting Point : -4 °C

Biological Activity Overview

HFQ has been studied for its potential biological activities, particularly in the context of its use as a solvent and reagent in organic reactions. Its high polarity and strong hydrogen-bond donating ability make it an effective medium for various chemical transformations.

Key Biological Activities:

- Solvent Properties : HFQ demonstrates high solubility for cyclodextrins (CDs), facilitating the formation of crystalline solids from CD solutions upon evaporation . This property is crucial for drug formulation and delivery systems.

- Promoter in Organic Reactions : HFQ has been utilized as a promoter in the Friedel-Crafts reaction to synthesize difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. The reaction showed high efficiency with satisfactory yields at room temperature, highlighting HFQ’s role in enhancing reaction rates .

- Chemical Reactivity : The compound has been noted for its ability to promote hydroxydifluoromethylation reactions effectively. Studies indicate that using HFQ as a solvent can lead to significant improvements in yield and reaction times compared to traditional solvents .

Study 1: Synthesis of Difluoromethylated Compounds

A study investigated the use of HFQ in the synthesis of C3-difluoromethyl carbinols from imidazo[1,2-a]pyridines. The results demonstrated that using HFQ as a solvent led to yields exceeding 90% under optimized conditions. This showcases HFQ's effectiveness as a solvent in promoting complex organic transformations .

| Reaction Conditions | Yield (%) |

|---|---|

| 10 mol% HFQ | Trace |

| 1.0 equivalents HFQ | 50 |

| 2.0 equivalents HFQ | 73 |

| HFQ as solvent | 97 |

Study 2: Cyclodextrin Solubility

Research highlighted the solubility of cyclodextrins in HFQ, which facilitated the electrospinning of CD microfibers. This application is significant for developing drug delivery systems where controlled release is critical .

Toxicological Considerations

While HFQ is recognized for its utility in synthetic chemistry, it is essential to consider its safety profile. The material safety data sheets indicate that exposure to HFQ should be managed carefully due to potential irritant effects on skin and eyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.